5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
Properties
IUPAC Name |
5-(oxan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-7-15-12(3-1)10-14-6-4-13-11(9-14)5-8-16-13/h5,8,12H,1-4,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVXGLPJSXALMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC3=C(C2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions
Formation of Tetrahydrothieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide and a dihydropyridine derivative, under acidic or basic conditions.
Introduction of Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the tetrahydrothieno[3,2-c]pyridine core is replaced by a tetrahydropyran-2-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, potentially converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored as potential drug candidates. Their ability to interact with specific molecular targets makes them promising for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the substituents, molecular formulas, and key properties of 5-[(oxan-2-yl)methyl]-thieno[3,2-c]pyridine with related compounds:
*Calculated based on molecular formula.
Physicochemical and Metabolic Properties
- Lipophilicity : The oxane substituent introduces polarity, likely reducing logP compared to prasugrel (logP ~2.8) or chlorophenyl derivatives. This could enhance aqueous solubility but limit blood-brain barrier penetration.
- However, cytochrome P450 interactions (e.g., CYP2C19) common in thienopyridines may still apply .
Biological Activity
5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS: 2189368-18-9) is a compound of interest due to its potential biological activities. This thieno[3,2-c]pyridine derivative has been investigated for its antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
- IUPAC Name : 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol
- Molecular Formula : C13H19NO2S
- Molecular Weight : 253.36 g/mol
- Purity : 95%
Synthesis
The synthesis of thieno[3,2-c]pyridine derivatives typically involves multi-step reactions that incorporate various reagents and conditions. The specific synthetic route for this compound is not extensively documented in the available literature but follows general methodologies for thieno derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thieno[3,2-c]pyridine derivatives. A study evaluated several compounds against pathogenic bacteria and fungi:
- Inhibitory Concentrations : The compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM for the most active derivative .
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida spp. | Moderate |
| Micrococcus luteus | Moderate |
These findings suggest that derivatives of thieno[3,2-c]pyridine could serve as potential candidates for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of thieno[3,2-c]pyridine derivatives have also been explored. A compound structurally related to this compound was tested on breast cancer cell lines:
- Cell Lines : MDA-MB-231 and MCF-7
- Results : The compound exhibited cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment. Higher concentrations resulted in increased cell death over time .
| Cell Line | Concentration (µM) | Viability (%) after 72h |
|---|---|---|
| MDA-MB-231 | 0.05 | ~40 |
| MDA-MB-231 | 2.5 | <50 |
| MCF-7 | 25 | <50 |
The mechanism of action appears to involve apoptosis induction and metabolic alterations in cancer stem cells.
Case Studies
- Antimicrobial Evaluation :
- Cytotoxicity in Cancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
